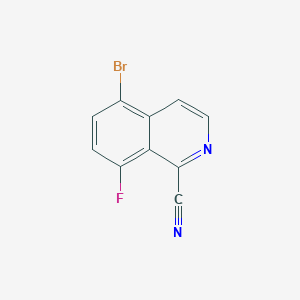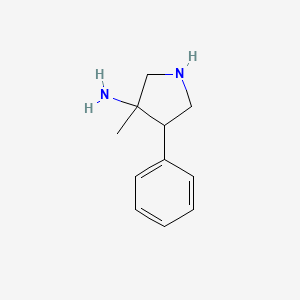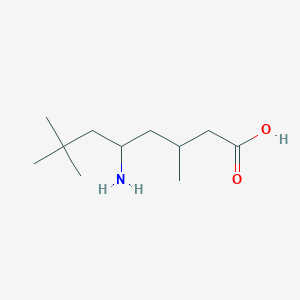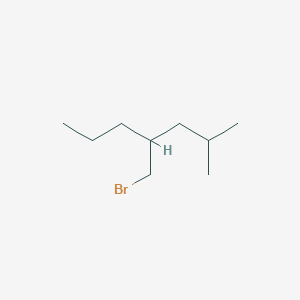
4-(Bromomethyl)-2-methylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-methylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methylheptane typically involves the bromination of 2-methylheptane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator to selectively brominate the methyl group . The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of bromine or brominating agents like NBS in large-scale reactors with controlled temperature and pressure conditions is common .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)-2-methylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines to form alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or alcohols.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Major Products:
Alcohols, Nitriles, Amines: From substitution reactions.
Alkenes: From elimination reactions.
Carboxylic Acids, Aldehydes: From oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-methylheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)-2-methylheptane: Similar structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-2-methylheptane: Similar structure but with an iodine atom instead of bromine.
2-Bromo-2-methylheptane: Bromine atom attached to a different carbon in the heptane chain.
Uniqueness: 4-(Bromomethyl)-2-methylheptane is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes .
Eigenschaften
Molekularformel |
C9H19Br |
|---|---|
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-5-9(7-10)6-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
HMYWXWDRBAYVLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


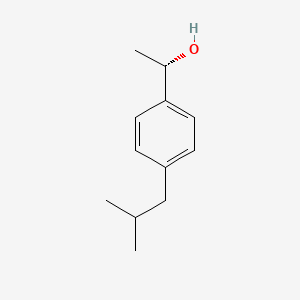


![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)

![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)




